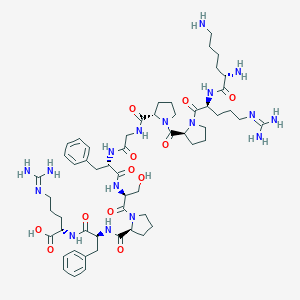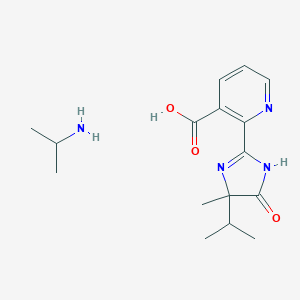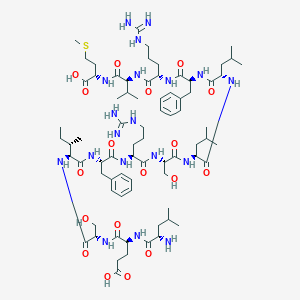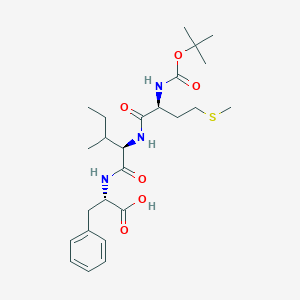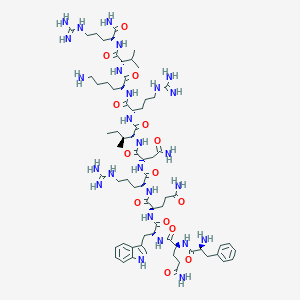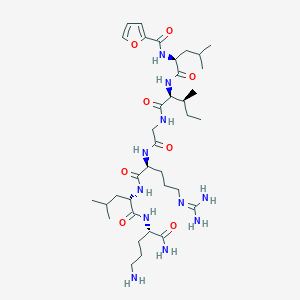
2-Furoyl-LIGRLO-Amid
Übersicht
Beschreibung
Potent and selective PAR2 receptor agonist (EC50 = 340 nM). Induces arterial contraction. Facilitates capsaicin evoked nociception. Around 100 times more potent than SLIGR-NH2.
Isoprenoid compounds are a diverse group of natural products which are essential components in all cells. Isoprenoids are biosynthesized from the simple precursors isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). Eukaryotes, fungi, and some gram-positive bacteria produce IPP through the mevalonate (MVA) pathway whereas gram-negative and some gram-positive bacteria utilize the non-mevalonate or 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway. 1-Deoxy-D-xylulose 5-phosphate (DXP) is an intermediate in the non-mevalonate pathway and is formed from pyruvate and glyceraldehyde 3-phosphate by DXP synthase. It is converted to MEP by MEP Synthase (DXP reductoisomerase).
Potent and selective PAR2 receptor agonist (pD2 = 7.0). Causes a dose-dependent relaxation of murine femoral arteries.
Wissenschaftliche Forschungsanwendungen
Proteinase-aktivierter Rezeptor 2 (PAR 2) Agonist
“2-Furoyl-LIGRLO-Amid” ist ein potenter und selektiver Agonist des Proteinase-aktivierten Rezeptors 2 (PAR 2) . Es wurde festgestellt, dass es ebenso effektiv wie und 10 bis 25 Mal potenter als SLIGRLNH2 ist, um den intrazellulären Kalziumspiegel in kultivierten menschlichen und Rattenzellen zu erhöhen, die PAR 2 exprimieren .
Vasodilatation und Hyperpolarisation
In Bioassays der Gewebsaktivität von PAR 2 wurde festgestellt, dass “this compound” 10 bis 300 Mal potenter als SLIGRL-NH2 ist, um eine arterielle Vasodilatation und Hyperpolarisation zu bewirken .
Nicht-PAR 2-vermittelte Kontraktion
Im Gegensatz zu trans-Cinnamoyl-LIGRLO-NH2 verursachte “this compound” keine ausgeprägte nicht-PAR 2-vermittelte Kontraktion von murinen Femoralarterien .
Ligandenbindungstests
“this compound” wurde als Rezeptorsonde für Ligandenbindungstests verwendet . Es wurde über seine freie Ornithin-Aminogruppe derivatisiert, um [3H]Propionyl-2fLI und Alexa Fluor 594-2fLI zu ergeben .
Rezeptorvisualisierung
“this compound” wurde zur Rezeptorvisualisierung sowohl für kultivierte Zellen in vitro als auch für Dickdarmepithelzellen in vivo verwendet .
Kalziumsignalisierung
Die relative Potenzreihenfolge einer Reihe von PAR 2-Peptidagonisten, um mit der Bindung von [3H]Propionyl-2fLI zu konkurrieren, spiegelte qualitativ ihre relative Potenz für die PAR 2-vermittelte Kalziumsignalisierung in denselben Zellen wider .
Wirkmechanismus
Target of Action
The primary target of 2-furoyl-LIGRLO-amide is the Proteinase-Activated Receptor 2 (PAR2) . PAR2 is a G protein-coupled receptor that is activated by serine proteases, playing a crucial role in inflammation, pain, and other physiological processes .
Mode of Action
2-Furoyl-LIGRLO-amide acts as a potent and selective agonist for PAR2 . It interacts with PAR2, leading to the activation of the receptor . This interaction results in a series of intracellular events, including an increase in intracellular calcium .
Biochemical Pathways
Upon activation of PAR2 by 2-furoyl-LIGRLO-amide, there is an increase in intracellular calcium . This leads to the activation of various downstream signaling pathways, including those involving epidermal growth factor (EGF) receptor tyrosine kinase, Src, Pyk2, cRaf, and ERK1/2 .
Result of Action
The activation of PAR2 by 2-furoyl-LIGRLO-amide leads to a concentration-dependent relaxation of arteries previously contracted with α1 adrenergic receptor agonists . This suggests that 2-furoyl-LIGRLO-amide could potentially be used in the treatment of conditions associated with arterial constriction.
Biochemische Analyse
Biochemical Properties
2-Furoyl-LIGRLO-amide plays a significant role in biochemical reactions, particularly those involving the proteinase-activated receptor 2 (PAR2) . It interacts with PAR2, a G-protein-coupled receptor, leading to an increase in intracellular calcium in cultured human and rat PAR2-expressing cells . The nature of these interactions is primarily agonistic, with 2-Furoyl-LIGRLO-amide being more potent than other known PAR2 agonists .
Cellular Effects
The effects of 2-Furoyl-LIGRLO-amide on cells are diverse and significant. It influences cell function by increasing intracellular calcium, which can impact cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to cause a dose-dependent relaxation of murine femoral arteries .
Molecular Mechanism
At the molecular level, 2-Furoyl-LIGRLO-amide exerts its effects through binding interactions with the proteinase-activated receptor 2 (PAR2) . This binding leads to the activation of PAR2, which in turn triggers a cascade of intracellular events, including an increase in intracellular calcium . This can lead to changes in gene expression and influence various cellular processes .
Dosage Effects in Animal Models
The effects of 2-Furoyl-LIGRLO-amide can vary with different dosages in animal models . For instance, it has been shown to cause fewer scratches in response to 2-Furoyl-LIGRLO-amide but not to histamine in Trpv3-/- mice . It significantly decreases the number of scratches in wild-type mice .
Transport and Distribution
Given its role as a PAR2 agonist, it is likely that it interacts with various transporters or binding proteins and may have effects on its localization or accumulation .
Subcellular Localization
Given its role as a PAR2 agonist, it is likely that it is localized to the cell membrane where PAR2 is typically found .
Eigenschaften
IUPAC Name |
N-[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1-[[(2S)-1,5-diamino-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H63N11O8/c1-7-22(6)29(47-33(52)26(18-21(4)5)46-34(53)27-13-10-16-55-27)35(54)42-19-28(48)43-24(12-9-15-41-36(39)40)31(50)45-25(17-20(2)3)32(51)44-23(30(38)49)11-8-14-37/h10,13,16,20-26,29H,7-9,11-12,14-15,17-19,37H2,1-6H3,(H2,38,49)(H,42,54)(H,43,48)(H,44,51)(H,45,50)(H,46,53)(H,47,52)(H4,39,40,41)/t22-,23-,24-,25-,26-,29-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSKIRYSKGDEIOG-WTWMNNMUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)NC(CCCN)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C1=CC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)C1=CC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H63N11O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
778.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


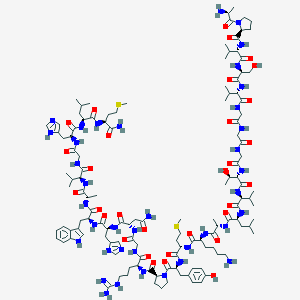

![[D-Trp7,9,10]-Substance P](/img/structure/B13178.png)
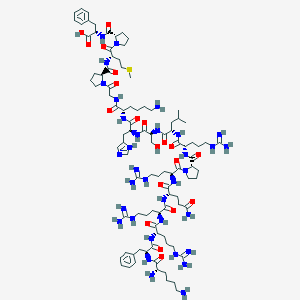
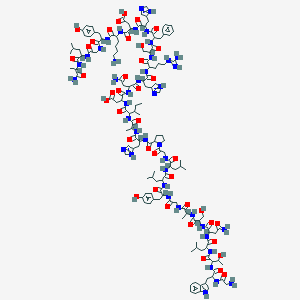
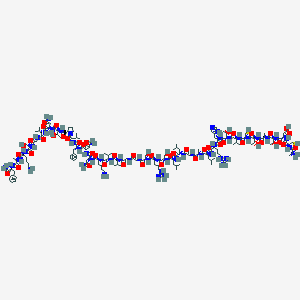
![Lys-[Des-Arg9]Bradykinin](/img/structure/B13264.png)
